

# exploring the off-target effects of Longdaysin

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Longdaysin

Cat. No.: B608630

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An In-depth Technical Guide to the Off-Target Effects of **Longdaysin**

Audience: Researchers, scientists, and drug development professionals.

## Introduction

**Longdaysin** is a purine derivative initially identified through a high-throughput chemical screen for its potent ability to lengthen the circadian period in mammalian cells.[1][2][3] While its primary role as a modulator of the circadian clock is well-documented, its mechanism of action involves the inhibition of multiple protein kinases.[2][4] This polypharmacology is crucial to its strong biological effect but also necessitates a thorough understanding of its off-target interactions for its application as a chemical probe and for any potential therapeutic development.[3][5] This guide provides a comprehensive technical overview of the known off-target effects of **Longdaysin**, detailing its kinase inhibitor profile, the signaling pathways it perturbs, and the experimental methodologies used to elucidate these effects.

## Target Profile and Quantitative Analysis

**Longdaysin**'s significant period-lengthening effect is not attributable to the inhibition of a single kinase but rather to the simultaneous suppression of several key kinases involved in the circadian regulatory network.[2][6] Initial target deconvolution using affinity chromatography coupled with mass spectrometry identified Casein Kinase 1 delta (CK1 $\delta$ ), Casein Kinase 1 alpha (CK1 $\alpha$ ), and Extracellular signal-regulated kinase 2 (ERK2) as primary targets.[1][2] Further in vitro assays confirmed these interactions and identified additional off-targets, including Cyclin-dependent kinase 7 (CDK7).[1]

### Table 1: In Vitro Kinase Inhibition Profile of Longdaysin

This table summarizes the half-maximal inhibitory concentrations (IC50) of **Longdaysin** against various protein kinases as determined by in vitro kinase assays.

Kinase Target	Gene Name	IC50 (μM)	Citation(s)
Casein Kinase 1 alpha (CK1α)	CSNK1A1	5.6	<a href="#">[1]</a>
Casein Kinase 1 delta (CK1δ)	CSNK1D	8.8	<a href="#">[1]</a>
Cyclin-dependent kinase 7 (CDK7)	CDK7	29	<a href="#">[1]</a>
Extracellular signal-regulated kinase 2 (ERK2)	MAPK1	52	<a href="#">[1]</a>
p38 alpha (p38α)	MAPK14	Much less effect	<a href="#">[1]</a>

### Table 2: Cellular Activity of Longdaysin

This table presents the effective concentrations of **Longdaysin** required to produce specific effects in cell-based assays, providing context for its in vitro potency.

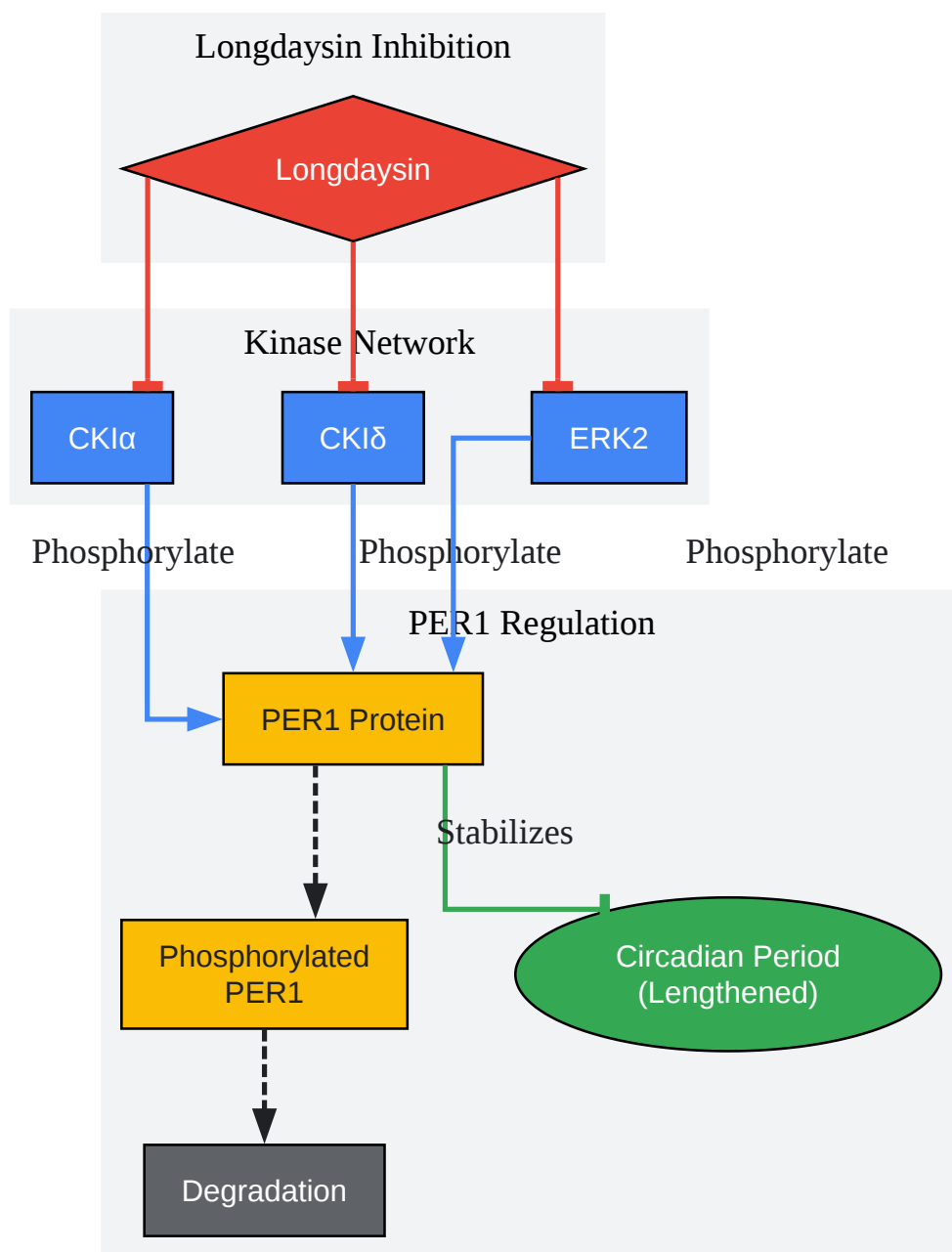
Assay	Endpoint	Effective Concentration ( $\mu$ M)	Citation(s)
U2OS Cell-Based Circadian Assay	5-hour period change	1.5	[1]
U2OS Cell-Based Circadian Assay	10-hour period change	5.7	[1]
U2OS Cell-Based Circadian Assay	15-hour period change	13	[1]
Cell-Based PER1 Degradation Assay	EC50 (CK1 $\delta$ -dependent)	9.7	[1]
Cell-Based PER1 Degradation Assay	EC50 (CK1 $\alpha$ -dependent)	9.2	[1]

## Affected Signaling Pathways

**Longdaysin**'s inhibition of multiple kinases leads to the perturbation of several critical cellular signaling pathways.

### The Circadian Clock Pathway

The core mechanism of the mammalian circadian clock involves a transcription-translation feedback loop. The stability of the Period (PER) proteins is a critical determinant of the clock's pace.[6] CK1 $\alpha$  and CK1 $\delta$  phosphorylate the PER1 protein, marking it for degradation.[1][2][6] By inhibiting both CK1 $\alpha$  and CK1 $\delta$ , **Longdaysin** prevents PER1 phosphorylation and subsequent degradation.[1][2] This stabilization of PER1 leads to a dramatic lengthening of the circadian period.[1] ERK2 has also been identified as a component of this regulatory network, and its inhibition by **Longdaysin** contributes to the period-lengthening effect.[1][4] The simultaneous inhibition of these three kinases produces a much stronger effect than targeting any single kinase alone.[2]



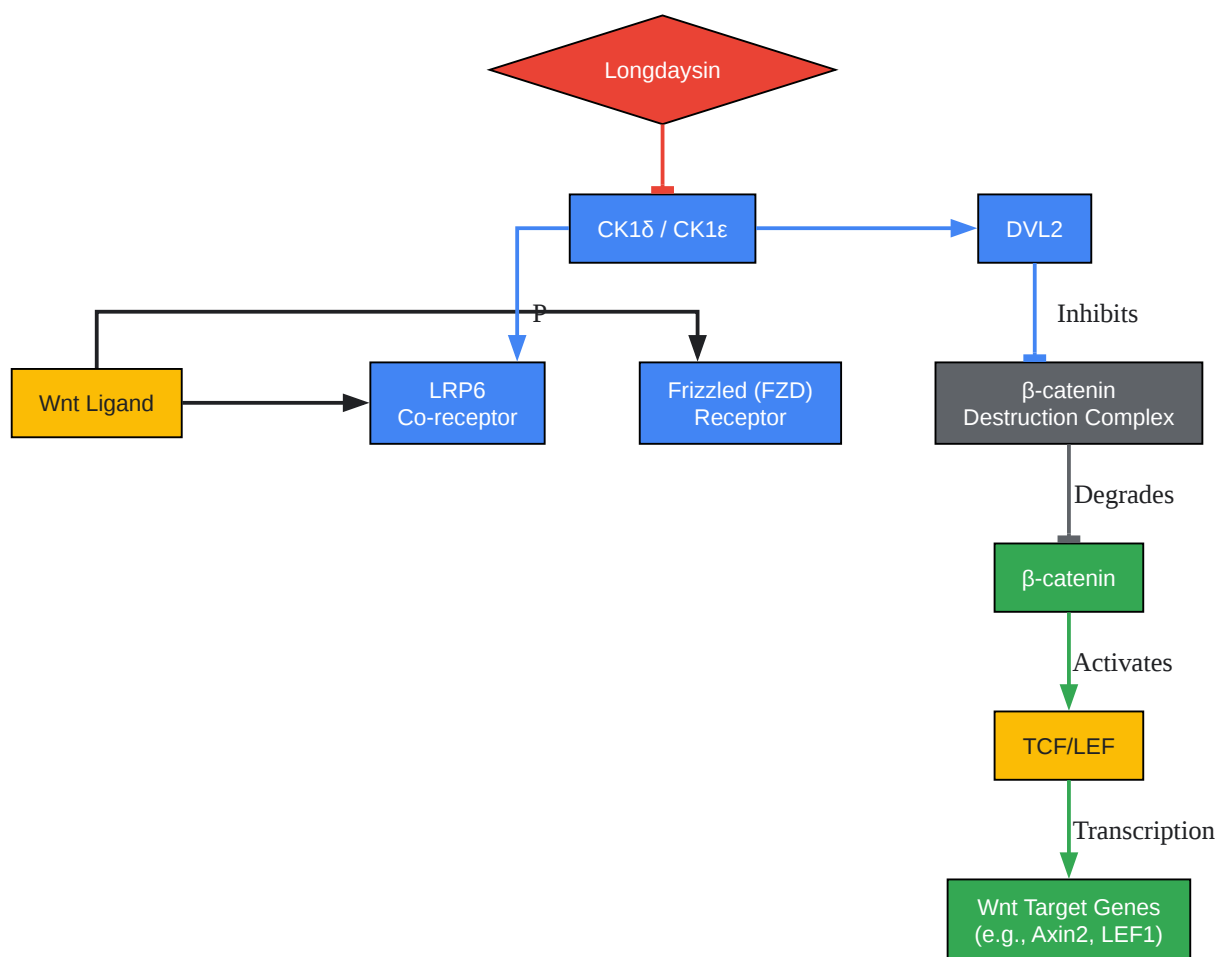
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**Longdaysin's** mechanism in the circadian clock pathway.

## The Wnt/ $\beta$ -catenin Signaling Pathway

The Wnt/ $\beta$ -catenin pathway is crucial for embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is linked to various cancers. Casein Kinase 1 (CK1) isoforms, particularly CK1 $\delta$  and CK1 $\epsilon$ , are key positive regulators of the pathway.[7][8] They

phosphorylate the co-receptor LRP6 and the scaffold protein Dishevelled (DVL), which is essential for signal transduction and the subsequent accumulation of cytoplasmic  $\beta$ -catenin.[7] A study has shown that **Longdaysin** acts as a potent inhibitor of Wnt/ $\beta$ -catenin signaling by targeting CK1 $\delta$  and CK1 $\epsilon$ . [7][8] This inhibition leads to decreased phosphorylation of LRP6 and DVL2, reduced levels of active  $\beta$ -catenin, and transcriptional downregulation of Wnt target genes such as Axin2 and Survivin.[7] This off-target effect confers antitumor activity on **Longdaysin** in breast cancer models.[7][8]



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**Longdaysin's inhibitory effect on Wnt/β-catenin signaling.**

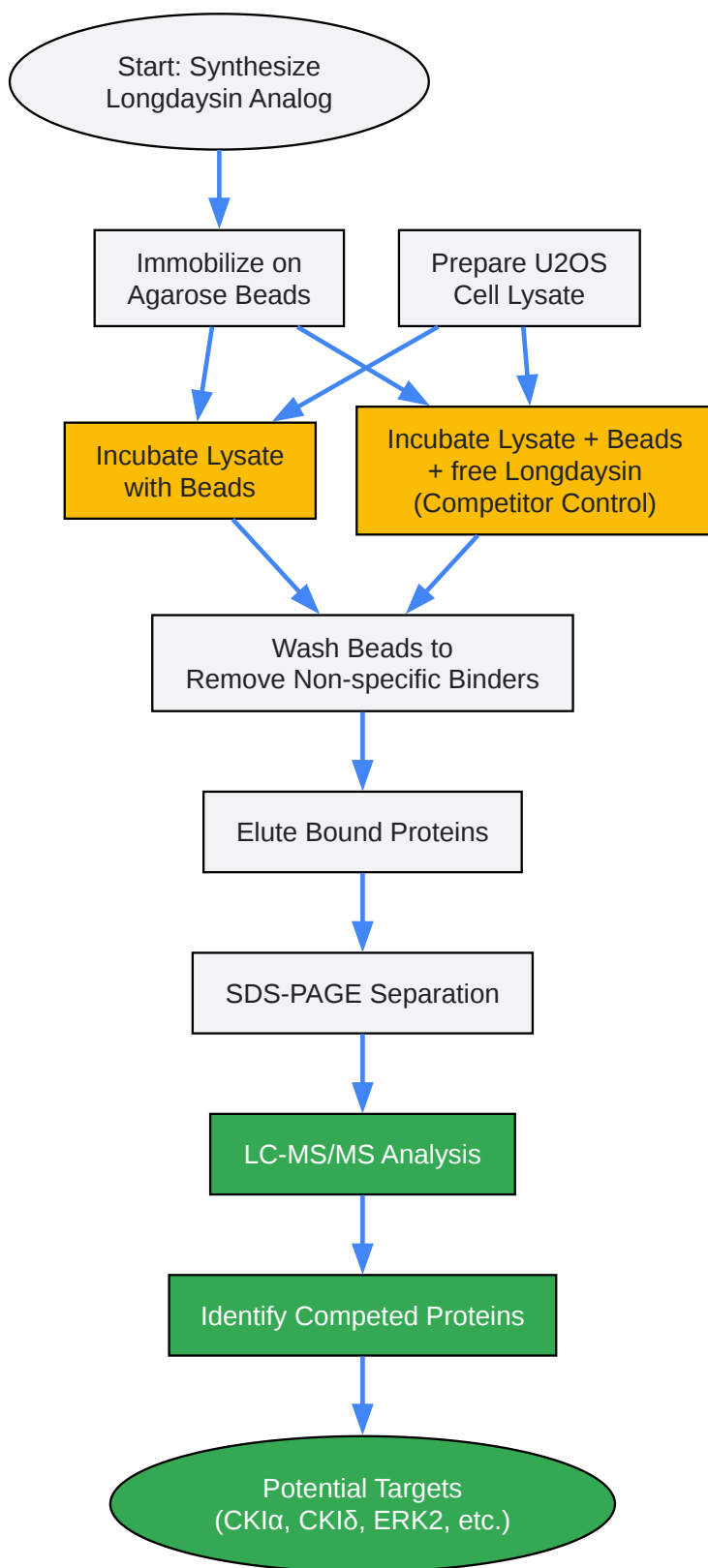
## Experimental Protocols

The identification and validation of **Longdaysin**'s off-targets rely on a combination of chemical proteomics, biochemical assays, and cell-based functional screens.

### Protocol: Target Identification by Affinity Chromatography-Mass Spectrometry

This method is used to identify the binding partners of a small molecule from a complex protein mixture, such as a cell lysate.

- **Probe Synthesis:** Synthesize an analog of **Longdaysin** containing a linker arm (e.g., an aminohexyl linker) suitable for immobilization. The linker position must be chosen carefully to preserve the compound's biological activity.[\[1\]](#)
- **Immobilization:** Covalently attach the linker-modified **Longdaysin** to a solid support, such as agarose beads, to create an affinity resin.[\[1\]](#)
- **Lysate Preparation:** Prepare a total protein lysate from a relevant cell line (e.g., U2OS cells) under non-denaturing conditions.[\[1\]](#)
- **Affinity Pulldown:** Incubate the cell lysate with the **Longdaysin**-conjugated beads. In a parallel control experiment, co-incubate the lysate and beads with an excess of free, unmodified **Longdaysin** to act as a soluble competitor.[\[1\]](#)
- **Washing:** Wash the beads extensively with buffer to remove non-specific protein binders.
- **Elution:** Elute the proteins that specifically bound to the immobilized **Longdaysin**.
- **Protein Identification:** Separate the eluted proteins by SDS-PAGE. Excise protein bands and digest them with trypsin. Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[\[1\]](#)[\[9\]](#)
- **Data Analysis:** Identify proteins that were present in the main experiment but significantly reduced or absent in the competitor control experiment. These are considered high-confidence binding partners.[\[1\]](#)[\[9\]](#)



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Workflow for identifying **Longdaysin**'s protein targets.



## Protocol: In Vitro Kinase Assay

This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

- **Reagents:** Prepare a reaction buffer containing ATP, a suitable kinase substrate (peptide or protein), and purified recombinant kinase enzyme.
- **Compound Preparation:** Prepare serial dilutions of **Longdaysin** in DMSO.
- **Reaction:** In a microplate, combine the kinase, substrate, and **Longdaysin** at various concentrations. Initiate the reaction by adding a solution of ATP (often radiolabeled [ $\gamma$ - $^{32}\text{P}$ ]ATP or coupled to a luminescence system like ADP-Glo™).
- **Incubation:** Allow the reaction to proceed for a specified time at an optimal temperature (e.g., 30°C).
- **Detection:** Stop the reaction and measure the amount of phosphorylated substrate. This can be done by capturing the substrate on a filter and measuring incorporated radioactivity or by measuring the amount of ADP produced using a luciferase-based system.
- **Data Analysis:** Plot the percentage of kinase inhibition against the logarithm of the **Longdaysin** concentration. Fit the data to a dose-response curve to calculate the IC50 value.[\[1\]](#)[\[10\]](#)

## Protocol: Cell-Based PER1 Degradation Assay

This assay assesses how **Longdaysin** affects the stability of the PER1 protein within a cellular context.

- **Cell Culture and Transfection:** Culture HEK293T cells and co-transfect them with expression plasmids for a PER1-Luciferase (LUC) fusion protein and the kinase of interest (e.g., CK1 $\alpha$  or CK1 $\delta$ ).[\[1\]](#)[\[4\]](#)
- **Compound Treatment:** After transfection (e.g., 24-48 hours), treat the cells with various concentrations of **Longdaysin** or a vehicle control (DMSO).

- **Inhibition of Protein Synthesis:** Add cycloheximide to the culture medium to block all new protein synthesis. This allows for the specific measurement of the degradation rate of existing PER1-LUC protein.
- **Luminescence Monitoring:** Immediately after adding cycloheximide, begin measuring luciferase activity at regular time intervals over several hours.
- **Data Analysis:** For each **Longdaysin** concentration, plot the luminescence signal over time. Calculate the half-life of the PER1-LUC protein. An increase in the PER1-LUC half-life indicates that **Longdaysin** is inhibiting its degradation. Calculate the EC50 from the dose-response curve of half-life versus **Longdaysin** concentration.[1]

## Conclusion

**Longdaysin** is a powerful chemical tool for modulating the circadian clock, with its potent effect stemming from a multi-target kinase inhibition profile.[5] Its primary targets include CKI $\alpha$ , CKI $\delta$ , and ERK2, which are integral to the regulation of PER protein stability.[1][2] However, its activity is not confined to the clock; **Longdaysin** also inhibits CDK7 and, significantly, the Wnt/ $\beta$ -catenin signaling pathway by targeting CK1 $\delta/\epsilon$ . [1][7] This polypharmacology highlights the importance of comprehensive off-target profiling. For researchers using **Longdaysin**, awareness of these additional effects, particularly on a fundamental pathway like Wnt, is critical for the accurate interpretation of experimental results. For drug developers, the multi-target profile of **Longdaysin** presents both challenges for selectivity and opportunities for developing therapeutics that leverage the synergistic inhibition of multiple nodes within a disease-relevant network.

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- To cite this document: BenchChem. [exploring the off-target effects of Longdaysin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608630#exploring-the-off-target-effects-of-longdaysin]

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## Contact

Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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